2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)acetamide is a chemical compound with a complex structure that includes phenoxy and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)acetamide typically involves the reaction of 4-(2-hydroxyethyl)phenol with N-(2-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol .
Scientific Research Applications
2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone
- 4-chloro-2-methylphenoxyacetic acid
Uniqueness
2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-13-4-2-3-5-16(13)18-17(20)12-21-15-8-6-14(7-9-15)10-11-19/h2-9,19H,10-12H2,1H3,(H,18,20) |
InChI Key |
BZILGOYVAPBUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
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